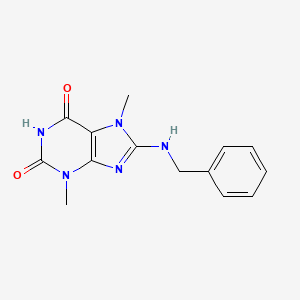

8-(benzylamino)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione

Beschreibung

8-(Benzylamino)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a substituted xanthine derivative characterized by:

- N3 and N7 methylation: Both positions are occupied by methyl groups, enhancing lipophilicity and metabolic stability compared to simpler xanthines like theophylline .

- 8-Benzylamino substitution: A benzyl group attached to the purine core via an amino linker at position 8, which modulates adenosine receptor interactions and pharmacokinetic properties .

- Synthetic routes: Typically synthesized via alkylation of purine precursors with benzylamine derivatives, as described in protocols for analogous compounds (e.g., Scheme 1 in and ) .

Eigenschaften

IUPAC Name |

8-(benzylamino)-3,7-dimethylpurine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N5O2/c1-18-10-11(19(2)14(21)17-12(10)20)16-13(18)15-8-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3,(H,15,16)(H,17,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGUHCAOVLSRBEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(N=C1NCC3=CC=CC=C3)N(C(=O)NC2=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 8-(benzylamino)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione typically involves the following steps:

Starting Material: The synthesis begins with a purine derivative, such as 3,7-dimethylxanthine.

Benzylation: The benzylation of the purine derivative is achieved by reacting it with benzylamine under appropriate conditions. This step introduces the benzylamino group at the eighth position of the purine ring.

Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of 8-(benzylamino)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

Batch or Continuous Flow Reactors: These reactors are used to control reaction parameters such as temperature, pressure, and reaction time.

Automated Purification Systems: These systems are employed to streamline the purification process and ensure consistent product quality.

Analyse Chemischer Reaktionen

Types of Reactions

8-(benzylamino)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The benzylamino group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled conditions.

Substitution: Various nucleophiles or electrophiles can be used to introduce different functional groups.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

Oxidation: Oxidized derivatives of the purine ring.

Reduction: Reduced derivatives with altered functional groups.

Substitution: Substituted purine derivatives with new functional groups.

Wissenschaftliche Forschungsanwendungen

8-(benzylamino)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: Investigated for its potential therapeutic effects, including anticancer, antiviral, and anti-inflammatory properties.

Industry: Utilized in the development of new materials or as a precursor for other industrially relevant compounds.

Wirkmechanismus

The mechanism of action of 8-(benzylamino)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:

Enzyme Inhibition: Binding to the active site of an enzyme and inhibiting its activity.

Receptor Binding: Interacting with receptors on the cell surface and modulating their signaling pathways.

Pathway Modulation: Affecting various cellular pathways involved in processes such as cell proliferation, apoptosis, or inflammation.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogues

Structural and Functional Modifications

Substituent Variations at Position 8

- 8-Mercapto derivatives: Compounds like 3-Ethyl-1-isobutyl-8-mercapto-3,7-dihydro-1H-purine-2,6-dione (11b) replace the benzylamino group with a thiol (-SH) group. This substitution reduces steric bulk but increases reactivity, as evidenced by disulfide dimer formation (e.g., compound 4 in ) .

- 8-Alkylamino derivatives: For example, 8-(Ethylamino)-3-methyl-7-pentyl-3,7-dihydro-1H-purine-2,6-dione () replaces benzyl with ethyl and pentyl groups. Such modifications alter receptor selectivity; ethylamino derivatives show weaker adenosine A2A affinity compared to benzylamino analogues .

Substituent Variations at N1 and N3

- N1-Alkylation : Compounds like 8-Bromo-7-(but-2-ynyl)-3-methylpurine-2,6-dione () introduce propargyl or branched alkyl groups at N1, enhancing metabolic resistance but reducing water solubility .

- N3-Alkylation : The isohexyl-substituted compound 8e () demonstrated optimal activity in biochemical assays, suggesting longer alkyl chains at N3 may improve potency, though 3,7-dimethylation in the target compound balances lipophilicity and bioavailability .

Pharmacological and Biochemical Profiles

Receptor Affinity and Selectivity

- The 8-benzylamino group in the target compound confers dual A1/A2A adenosine receptor antagonism, similar to 8-(pyridin-2-yl-methylamino) derivatives (). However, benzylamino analogues exhibit stronger hypotensive activity compared to morpholine-substituted derivatives (e.g., compound 15 in ) .

- In contrast, 8-mercapto derivatives (e.g., 11b–11g in ) show negligible adenosine receptor binding but potentiate antioxidant pathways due to thiol-mediated redox modulation .

Metabolic Stability

- The 3,7-dimethylation in the target compound reduces hepatic clearance compared to non-methylated analogues like 8-((2-hydroxyethyl)amino)-3,7-dihydro-1H-purine-2,6-dione (), which undergoes rapid Phase II glucuronidation .

- Propargyl-substituted derivatives (e.g., CP-8 in ) exhibit enhanced stability via alkyne-mediated cytochrome P450 inhibition .

Data Tables

Table 1: Key Physicochemical Properties

| Compound Name | Molecular Formula | Molecular Weight | LogP* | Key Substituents |

|---|---|---|---|---|

| 8-(Benzylamino)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione | C14H16N5O2 | 298.32 | 1.8 | 8-Benzylamino, 3,7-dimethyl |

| 3-Ethyl-8-mercapto-1-isobutyl-3,7-dihydro-1H-purine-2,6-dione (11b) | C11H15N4O2S | 267.33 | 2.1 | 8-Mercapto, 3-ethyl, 1-isobutyl |

| 8-(Ethylamino)-3-methyl-7-pentyl-3,7-dihydro-1H-purine-2,6-dione | C13H21N5O2 | 279.34 | 2.4 | 8-Ethylamino, 7-pentyl |

*Estimated using fragment-based methods.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.